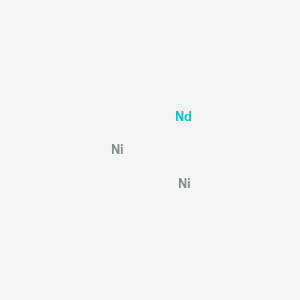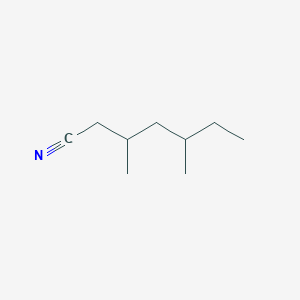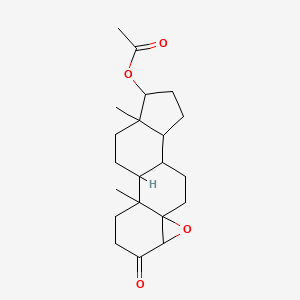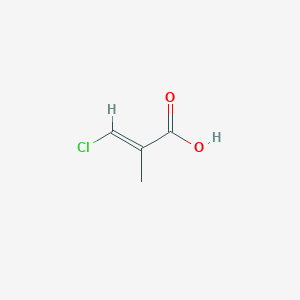
Chlormethacrylsaure
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chlormethacrylsaure, also known as 2-chloro-2-methylpropionic acid, is an organic compound with the molecular formula C4H7ClO2. It is a derivative of methacrylic acid, where one of the hydrogen atoms on the alpha carbon is replaced by a chlorine atom. This compound is of significant interest in various fields of chemistry due to its unique reactivity and applications.
準備方法
Synthetic Routes and Reaction Conditions
Chlormethacrylsaure can be synthesized through several methods. One common approach involves the chlorination of methacrylic acid. This reaction typically uses chlorine gas in the presence of a catalyst such as zinc chloride or aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the alpha position.
Another method involves the reaction of methacrylic acid with thionyl chloride (SOCl2), which converts the carboxylic acid group into an acyl chloride. This intermediate can then be treated with a chlorinating agent to introduce the chlorine atom at the alpha position.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. The use of continuous flow reactors allows for better control over reaction conditions, leading to higher yields and purity of the final product. Catalysts such as iron(III) chloride or copper(II) chloride are commonly used to enhance the reaction rate and selectivity.
化学反応の分析
Types of Reactions
Chlormethacrylsaure undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of methacrylic acid derivatives.
Addition Reactions: The double bond in the methacrylate moiety can participate in addition reactions with electrophiles, such as hydrogen halides or halogens.
Polymerization: this compound can undergo free radical polymerization to form polymers with unique properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Addition Reactions: Reagents such as hydrogen chloride (HCl) or bromine (Br2) are used under controlled conditions to add across the double bond.
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are used to initiate the polymerization process.
Major Products Formed
Substitution Reactions: Methacrylic acid derivatives, such as 2-hydroxy-2-methylpropionic acid.
Addition Reactions: Halogenated methacrylic acid derivatives.
Polymerization: Polymers with varying degrees of cross-linking and molecular weights.
科学的研究の応用
Chlormethacrylsaure has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds and polymers.
Biology: this compound derivatives are used in the development of bioactive molecules and pharmaceuticals.
Medicine: It is explored for its potential use in drug delivery systems and as a precursor for active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty polymers and resins with unique properties, such as enhanced thermal stability and chemical resistance.
作用機序
The mechanism of action of chlormethacrylsaure involves its reactivity towards nucleophiles and electrophiles. The presence of the chlorine atom at the alpha position increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various chemical reactions to introduce functional groups or to form new carbon-carbon bonds.
類似化合物との比較
Similar Compounds
Methacrylic Acid: The parent compound of chlormethacrylsaure, lacking the chlorine atom.
2-Bromo-2-methylpropionic Acid: A similar compound where the chlorine atom is replaced by a bromine atom.
2-Chloroacrylic Acid: A related compound with a similar structure but different reactivity.
Uniqueness
This compound is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its analogs. This makes it a valuable compound in synthetic chemistry and industrial applications.
特性
CAS番号 |
6625-00-9 |
|---|---|
分子式 |
C4H5ClO2 |
分子量 |
120.53 g/mol |
IUPAC名 |
(E)-3-chloro-2-methylprop-2-enoic acid |
InChI |
InChI=1S/C4H5ClO2/c1-3(2-5)4(6)7/h2H,1H3,(H,6,7)/b3-2+ |
InChIキー |
WSUIRDORMCYOBS-NSCUHMNNSA-N |
異性体SMILES |
C/C(=C\Cl)/C(=O)O |
正規SMILES |
CC(=CCl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


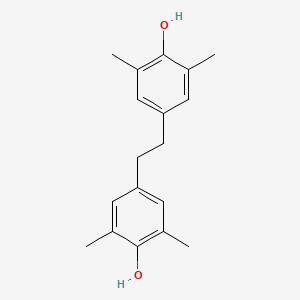

![1-(4-Bromophenyl)-2-[(5-nitropyridin-2-yl)sulfanyl]ethanone](/img/structure/B14733135.png)
![N-(2-{Benzyl[(6-methyl-4-oxo-4H-1-benzopyran-3-yl)methyl]amino}-2-oxoethyl)-N-(prop-2-en-1-yl)-3-(trifluoromethyl)benzamide](/img/structure/B14733142.png)

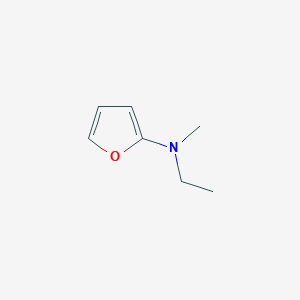
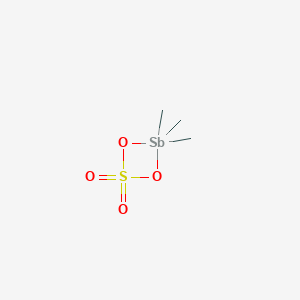
![Diethyl[3-(2,4-dichlorophenoxy)propyl]phosphonate](/img/structure/B14733160.png)

